molecular formula C11H13Cl2N3 B1433377 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1788596-62-2

1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433377
CAS No.: 1788596-62-2
M. Wt: 258.14 g/mol
InChI Key: WTVFDQGTOBGCJY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-based compound with a molecular formula of C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.15 g/mol. The structure consists of a pyrazole ring substituted with a 4-chlorophenyl group at position 1, an ethyl group at position 5, and an amine group at position 4, forming a hydrochloride salt.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-8(12)4-6-9;/h3-7H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFDQGTOBGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step One-Pot Process via Pyrazolidinone Intermediate

A patented process (WO2016113741A1) outlines a highly efficient, one-pot synthesis of related pyrazole derivatives that can be adapted for the preparation of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride . The key steps are:

  • Step 1: Formation of l-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate II)
    This intermediate is prepared by reacting appropriate precursors (e.g., 4-chlorophenyl hydrazine derivatives) with alkyl acrylates in the presence of a base and polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide.

  • Step 2: Dehydrogenation to l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Intermediate III)
    The pyrazolidinone is dehydrogenated in situ using a polar aprotic solvent, avoiding isolation of the intermediate. This step is conducted under mild conditions, typically between 25 °C and 50 °C.

  • Step 3: Reaction with Alkylating Agent (Compound IV)
    The hydroxy-pyrazole intermediate reacts with an alkylating agent (such as 2-nitrobenzyl bromide or related halides) directly in the same solvent, forming the substituted pyrazole.

This process avoids expensive phase transfer catalysts, reduces reaction times, and simplifies work-up, resulting in high yields and reduced production costs. The use of a single solvent throughout the process enhances efficiency and environmental compatibility.

Step Reaction Conditions Solvent Notes
1 Pyrazolidin-3-one formation Base, alkyl acrylate, RT to reflux Acetone, DMF, or MeCN Intermediate not isolated
2 Dehydrogenation 25–50 °C Same as step 1 Avoids isolation of hydroxy-pyrazole
3 Alkylation 25–30 °C Same solvent High yield, one-pot

This method is adaptable for producing the hydrochloride salt by subsequent treatment with HCl or by crystallization from suitable solvents.

Direct Condensation of 4-Chlorophenylhydrazine with β-Diketones

Another well-documented synthetic approach involves the condensation of 4-chlorophenylhydrazine hydrochloride with β-diketones such as ethyl acetoacetate or substituted pentane-2,4-diones to form pyrazolone derivatives, which can be further modified to the target pyrazol-4-amine.

  • Reaction Conditions:

    • Reflux in methanol or stirring at room temperature in acetic acid with sodium acetate as a base catalyst.
    • Reaction times range from 15 hours (reflux) to 24 hours (room temperature).
    • Work-up involves precipitation by pouring into ice water, filtration, and recrystallization.
  • Yields and Purity:

    • High yields reported (up to 95% for related pyrazol-5-ones).
    • Purification by crystallization from ethanol or methanol.
Reagents Solvent Temperature Time Yield (%) Product Type
4-Chlorophenylhydrazine hydrochloride + ethyl acetoacetate Acetic acid + sodium acetate RT (24 h) 24 h 95 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
4-Chlorophenylhydrazine hydrochloride + ethyl acetoacetate Methanol Reflux (15 h) 15 h Not specified Same as above

This method provides a straightforward route to pyrazole cores, which can be further aminated at the 4-position and converted to hydrochloride salts.

Direct Preparation from Primary Amines and Diketones Using Hydroxylamine Derivatives

A novel method reported in 2021 describes the synthesis of N-substituted pyrazoles by reacting primary amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine under heating (85 °C) in DMF.

  • Procedure:

    • Mixing of primary amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine in DMF.
    • Heating at 85 °C for 1.5 hours.
    • Work-up includes extraction with DCM and purification by column chromatography.
  • Yields:

    • Moderate yields (26–60%) depending on substrates.
Substrate Diketone Solvent Temp Time Yield (%) Product Type
Primary amine (e.g., 4-chlorophenyl derivative) 3-ethylpentane-2,4-dione DMF 85 °C 1.5 h 26–60 N-substituted pyrazoles

This method offers a direct and versatile approach to pyrazole derivatives without isolating intermediates but may require chromatographic purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
One-pot dehydrogenation and alkylation (Patent WO2016113741A1) High efficiency, avoids phase transfer catalysts, mild conditions, one solvent Requires specific intermediates, specialized reagents High (not explicitly quantified) High, industrially applicable
Condensation of 4-chlorophenylhydrazine with β-diketones Simple, high yield, well-established Longer reaction times, requires purification Up to 95% Moderate to high
Direct amine-diketone reaction with hydroxylamine derivative Direct, versatile, mild heating Moderate yields, chromatographic purification needed 26–60% Moderate

Research Findings and Notes

  • The patented one-pot process emphasizes the use of polar aprotic solvents such as acetone, acetonitrile, or DMF throughout the synthesis, which simplifies solvent handling and reduces waste. The avoidance of phase transfer catalysts reduces cost and environmental impact.

  • Reaction temperatures are generally mild (25–50 °C) for key steps, which minimizes side reactions and degradation.

  • The condensation method with 4-chlorophenylhydrazine and ethyl acetoacetate is a classical approach yielding pyrazolones, which can be further functionalized to the amine hydrochloride salt.

  • The direct preparation using hydroxylamine derivatives and diketones in DMF provides an alternative route but with moderate yields and more complex purification.

  • The hydrochloride salt form is typically obtained by treatment with hydrochloric acid or by crystallization from acidic solvents, enhancing compound stability and handling.

Summary Table of Key Preparation Parameters

Parameter One-Pot Dehydrogenation & Alkylation Condensation with β-Diketones Direct Amine-Diketone Reaction
Starting Materials Pyrazolidinone intermediate, alkyl halide 4-Chlorophenylhydrazine hydrochloride, β-diketone Primary amine, diketone, hydroxylamine derivative
Solvent Polar aprotic (acetone, DMF, MeCN) Acetic acid, methanol DMF
Temperature 25–50 °C RT to reflux 85 °C
Reaction Time Short (hours) 15–24 hours 1.5 hours
Yield High Up to 95% 26–60%
Purification Simplified, one-pot Crystallization Column chromatography

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .

Scientific Research Applications

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl group, which contributes to its biological activity.

Pharmacological Research

1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is primarily investigated for its potential therapeutic effects. Studies have suggested that it may exhibit:

  • Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological properties. For example:

  • Modified Pyrazoles : Researchers have synthesized derivatives with altered substituents on the pyrazole ring to improve potency and selectivity against specific targets .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing new methodologies for detecting and quantifying pyrazole derivatives in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride on breast cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease (IBD), this compound was administered to animal models. The findings revealed decreased levels of inflammatory markers and improved histological scores, supporting its role in managing IBD symptoms.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Meta-substitution may also influence solubility due to differences in dipole moments .
  • Conversely, the difluoromethyl group in enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
  • Benzyl vs. Direct Attachment : The benzyl-linked compound () introduces a flexible spacer, which may improve interaction with deep binding pockets but could also increase molecular weight and reduce solubility .

Pharmacological and Physicochemical Insights

  • Metabolic Stability: Fluorinated analogs () demonstrate superior resistance to cytochrome P450-mediated degradation compared to non-fluorinated derivatives, as seen in agrochemical and drug candidates .
  • Crystallographic Data : Tools like SHELX () and WinGX () have been critical in resolving the crystal structures of related pyrazoles, revealing that substituent positions significantly impact packing efficiency and stability .

Biological Activity

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesizing findings from various studies to present a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Molecular Structure :

  • Chemical Formula : C₁₁H₁₃ClN₃
  • Molecular Weight : 258.15 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-5-ethylpyrazol-4-amine; hydrochloride
  • Appearance : Powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride. In vitro evaluations demonstrate its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.25 μg/mL0.30 μg/mL

The compound exhibits bactericidal activity, effectively reducing viable cell counts in time-kill assays .

Anticancer Activity

The compound has shown promise as an anticancer agent. In studies involving various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), it demonstrated significant growth inhibition.

Cell Line Growth Inhibition (%) IC₅₀ (μM)
HeLa38.44%54.25
HepG254.25%73.00

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation without significantly affecting normal fibroblast cells .

Enzyme Inhibition

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.

Enzyme Inhibition (%) IC₅₀ (μM)
AcetylcholinesteraseStrong inhibition observed2.14
UreaseModerate inhibition6.28

These findings suggest potential applications in treating conditions like Alzheimer's disease and other disorders linked to enzyme dysregulation .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives, including the compound :

  • A study demonstrated that derivatives of pyrazole exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with the compound showing moderate to high efficacy .
  • Another investigation into the anticancer properties reported a significant reduction in cell viability across multiple cancer types, indicating a broad spectrum of activity .
  • The compound's antioxidant properties were evaluated through various assays, revealing promising results that could contribute to its therapeutic potential in oxidative stress-related diseases .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via condensation reactions of α,β-unsaturated ketones with hydrazine derivatives or via microwave-assisted protocols. For example, microwave-mediated reactions between substituted pyrazol-5-amine precursors and aromatic aldehydes under controlled temperature (80–120°C) yield structurally related pyrazole derivatives . The Vilsmeier–Haack reaction is another viable route for intermediates, involving formylation of pyrazolone precursors in polar aprotic solvents .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and amine proton environments.
  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis.
  • UV-Vis spectroscopy to study electronic transitions, particularly if conjugated systems are present .

Q. How should researchers validate the purity of synthesized 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride?

  • Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase to assess purity. Melting point analysis and elemental analysis (C, H, N, Cl) provide additional validation. For crystalline samples, compare experimental X-ray data with simulated powder diffraction patterns .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for recrystallization. Mixed solvent systems (e.g., ethanol/water) can enhance crystal quality. Monitor solubility at elevated temperatures (60–80°C) and cool gradually to optimize crystal formation .

Advanced Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyrazole derivatives like this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like the ICReDD framework integrate reaction path searches with experimental data, enabling rapid screening of catalysts, solvents, and temperatures. For example, activation energy barriers for condensation reactions can predict optimal microwave irradiation times .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on target binding using docking simulations .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers caused by experimental variables (e.g., incubation time, pH) .

Q. How should researchers design experiments to probe this compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Radioligand binding assays : Use tritiated or fluorescently tagged analogs to quantify receptor affinity (Kd) and selectivity.
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonism/antagonism.
  • Mutagenesis studies : Identify critical binding residues by introducing point mutations in the receptor’s active site .

Q. What advanced analytical methods can elucidate degradation pathways under experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life at storage temperatures.
  • Solid-state NMR : Monitor conformational changes in the hydrochloride salt under varying humidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

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